(S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine
Description
(S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine (CAS 937670-72-9) is a chiral amine with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol . Its structure comprises a pyrrolidine ring substituted with an ethyl group at the 1-position and an ethylamine side chain at the 3-position. This compound is classified as an irritant, highlighting the need for careful handling .
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-[(3S)-1-ethylpyrrolidin-3-yl]ethanamine |
InChI |
InChI=1S/C8H18N2/c1-2-10-6-4-8(7-10)3-5-9/h8H,2-7,9H2,1H3/t8-/m0/s1 |
InChI Key |
VIMROESUSPPGCT-QMMMGPOBSA-N |
Isomeric SMILES |
CCN1CC[C@@H](C1)CCN |
Canonical SMILES |
CCN1CCC(C1)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
(S)-1-(5-Chloropyridin-3-yl)ethanamine
- Molecular Formula : C₇H₁₁Cl₃N₂
- Molecular Weight : 229.53 g/mol
- Key Features: Replaces the pyrrolidine ring with a chlorinated pyridine moiety.
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine
- CAS : 40500-01-4
- Key Features: Incorporates a 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups.
Substituent-Modified Analogs
2-(3-Phenylpyrrolidin-1-yl)ethanamine
- CAS : 33304-29-9
- Key Features: Substitutes the ethyl group on pyrrolidine with a phenyl ring. The aromatic group increases lipophilicity and steric bulk, which could enhance membrane permeability but reduce selectivity due to non-specific hydrophobic interactions .
N-Ethyl-2-[3-(Methoxymethyl)pyrrolidin-1-yl]ethanamine
- Molecular Formula : C₁₀H₂₂N₂O
- Molecular Weight : 186.29 g/mol
- Key Features: Adds a methoxymethyl group to the pyrrolidine ring.
Aromatic and Polycyclic Derivatives
(S)-2-Phenyl-1-(4-phenylpyrimidin-2-yl)ethanamine
(S)-N-Methyl-3-(Naphthalen-1-yloxy)-3-(Thiophen-3-yl)propan-1-amine
- Key Features : Contains naphthalene and thiophene moieties. These polycyclic groups increase molecular complexity and lipophilicity, likely affecting pharmacokinetic properties such as half-life and tissue distribution .
Structural and Functional Comparison Table
Key Research Findings and Implications
- Chirality Matters : The (S)-enantiomer’s configuration may optimize interactions with chiral biological targets, whereas the (R)-form could exhibit reduced efficacy or unintended effects .
- Heterocycle Impact : Pyridine and oxadiazole analogs demonstrate how aromatic systems alter electronic properties, influencing binding and solubility .
- Substituent Effects : Bulkier groups (e.g., phenyl) enhance lipophilicity but may compromise selectivity, while polar groups (e.g., methoxymethyl) improve solubility .
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